-(Anthracen-9-yl)benzaldehyde contains both an aromatic aldehyde group and a polycyclic aromatic hydrocarbon (PAH) moiety (anthracene). This combination of functional groups could be of interest for researchers in the field of organic synthesis. The aldehyde group can participate in various reactions such as aldol condensations, reductive aminations, and Wittig reactions, allowing the creation of complex organic molecules. Additionally, the anthracene moiety can be further functionalized through various reactions, potentially leading to new materials with desired properties.
Anthracene derivatives, including 4-(Anthracen-9-yl)benzaldehyde, are known for their interesting photophysical properties such as fluorescence and phosphorescence []. These properties make them potential candidates for various applications in material science, such as:
Supramolecular chemistry deals with the study of non-covalent interactions between molecules to form complex assemblies. The anthracene moiety in 4-(Anthracen-9-yl)benzaldehyde could participate in various non-covalent interactions such as π-π stacking, which could lead to the formation of supramolecular structures with unique properties. These structures could be further explored for potential applications in various areas, including:
4-(Anthracen-9-YL)benzaldehyde, also known as 4-anthracen-9-ylbenzaldehyde, is an organic compound with the molecular formula CHO and a molecular weight of 282.3 g/mol. This compound features an anthracene moiety attached to a benzaldehyde group, making it a polycyclic aromatic compound with significant structural complexity. It appears as a yellow solid and is primarily utilized in research applications due to its unique chemical properties and potential for various functionalizations.
Several methods exist for synthesizing 4-(Anthracen-9-YL)benzaldehyde:
4-(Anthracen-9-YL)benzaldehyde has several notable applications:
Interaction studies involving 4-(Anthracen-9-YL)benzaldehyde typically focus on its interactions with biological macromolecules, such as proteins and nucleic acids. These studies help elucidate its potential mechanisms of action in biological systems and its suitability for therapeutic applications.
Several compounds share structural similarities with 4-(Anthracen-9-YL)benzaldehyde, including:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Anthraldehyde | Aromatic Aldehyde | Used in organic synthesis; exhibits fluorescence |
| 9-Anthraldehyde | Polycyclic Aromatic | Known for photophysical properties; used in dyes |
| 4-Aminobenzaldehyde | Aromatic Aldehyde | Exhibits antimicrobial activity; used in pharmaceuticals |
| 4-Methoxybenzaldehyde | Aromatic Aldehyde | Used in fragrance industry; exhibits antioxidant properties |
The unique feature of 4-(Anthracen-9-YL)benzaldehyde lies in its combination of a polycyclic aromatic structure with an aldehyde functional group, which allows it to participate in diverse
The positioning of 4-(Anthracen-9-YL)benzaldehyde within modern organic materials chemistry reflects its dual functionality as both a synthetic building block and an active component in electronic devices [6] [13]. Anthracene-based semiconductors have attracted considerable interest due to their molecular planarity, ambient stability, thermal stability, and tunable frontier molecular orbital properties [22]. The compound's unique molecular architecture, featuring the extended π-conjugation of anthracene coupled with the electron-withdrawing nature of the benzaldehyde group, positions it as a versatile platform for developing advanced organic materials [10] [13].
Modern organic materials chemistry applications of anthracene-benzaldehyde derivatives encompass several key areas, each leveraging specific molecular properties [13] [22]. In organic field-effect transistors, these compounds demonstrate high charge mobility and thermal stability, with reported mobilities reaching up to 7 square centimeters per volt-second [24]. The planar structure of anthracene facilitates strong intermolecular interactions through π-π stacking, which is crucial for efficient charge transport in solid-state devices [13] [22].
| Application Area | Key Properties | Performance Metrics | Current Challenges |
|---|---|---|---|
| Organic Field-Effect Transistors | High charge mobility, thermal stability | Mobility up to 7 square centimeters per volt-second | Environmental stability, grain boundary effects |
| Organic Light-Emitting Diodes | Blue emission, host material properties | External quantum efficiency 8.3 percent | Efficiency roll-off, thermal degradation |
| Organic Solar Cells | π-conjugated systems, energy level matching | Power conversion efficiency 17.1 percent | Charge recombination, stability issues |
| Hole Transport Materials | Highest occupied molecular orbital-lowest unoccupied molecular orbital alignment, film formation | Highest occupied molecular orbital levels -5.2 to -5.5 electron volts | Cost-effective synthesis, long-term stability |
| Organic Phototransistors | Photoresponsivity, detectivity | Detectivity 3.4 × 10¹⁶ Jones | Processing conditions, material purity |
The development of novel anthracene-based hole transport materials has demonstrated remarkable progress, with compounds achieving power conversion efficiencies of 17.1 percent in perovskite solar cells [33]. These materials exhibit optimal highest occupied molecular orbital energy levels that facilitate efficient hole transport from the hole transporting layer to the oxidized perovskite layer [34]. The star-shaped molecular architectures, including donor-π-donor-π-donor and multi-dimensional anthracene configurations, have shown particular promise in achieving enhanced charge transport properties [34].
Recent advances in organic light-emitting diode applications have highlighted the exceptional performance of anthracene-based host materials [36]. The compound 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene has demonstrated external quantum efficiency of 8.3 percent and current efficiency of 9.3 candela per ampere at 10 milliamperes per square centimeter [36]. Furthermore, the efficiency roll-off was limited to only 1.9 percent up to 4000 nits, demonstrating exceptional performance stability [36].
The significance of 4-(Anthracen-9-YL)benzaldehyde in π-conjugated systems research stems from its ability to serve as a model compound for understanding fundamental photophysical and electronic processes [20] [25]. π-conjugated systems based on anthracene derivatives have become central to advancing the understanding of charge transport mechanisms, excited state dynamics, and molecular orbital interactions in organic semiconductors [18] [20].
Research into anthracene-based π-conjugated systems has revealed critical insights into the relationship between molecular structure and electronic properties [20] [23]. The investigated systems consist of an anthracene photosensitive unit leading to a triplet-excited-state with spin quantum number equal to 1, π-conjugated linkers to propagate spin exchange coupling, and stable organic radicals with doublet-ground-states [20]. The intramolecular exchange coupling, g-values, and fine-structure interactions of excited states depend significantly on the π-conjugation network topology, type of radical, and molecular structure of the π-linker [20].
| System Type | Molecular Design | Electronic Properties | Research Significance |
|---|---|---|---|
| Anthracene-Benzaldehyde Derivatives | Donor-π-acceptor architecture | Tunable highest occupied molecular orbital-lowest unoccupied molecular orbital gaps | Optoelectronic device optimization |
| Anthracene-Arylamine Conjugates | π-linker conjugation | Enhanced charge transport | Charge transport enhancement |
| Anthracene-Fullerene Complexes | Donor-acceptor complexes | Excited state dynamics | Photophysical understanding |
| Star-shaped Anthracene Architectures | Multi-dimensional conjugation | Optimized energy levels | Device architecture innovation |
| Naphthyl-substituted Anthracenes | Substitution position effects | Molecular packing effects | Structure-property relationships |
The development of ultrastable π-π stacked porous organic molecular frameworks based on anthracene derivatives has demonstrated permanent porosity, high thermal stability, and good chemical resistance [6]. The synthesis of 9,9'-(5'-(4-(anthracen-9-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dianthracene through Suzuki coupling reactions has yielded materials with exceptional structural integrity and electronic properties [6]. These frameworks exhibit remarkable thermal stability with decomposition temperatures exceeding 400 degrees Celsius [6].
The investigation of multi-spin excited states in anthracene radical-linked π-conjugated spin systems has provided fundamental insights into photophysical processes [20]. The exchange interaction depends significantly on the π-topology and the type of radical species, with a decrease in the dihedral angle between the anthracene moiety and phenyl linker in the photo-excited state leading to larger exchange coupling [20]. The magnitude of exchange coupling gradually decreases with increasing π-linker length according to the exponential relationship JDQ = JEx0 exp(-βr), similar to ground-state exchange interactions [20].
Recent computational studies have revealed that anthracene-fullerene complexes exhibit greater reactivity in excited states compared to ground states [25]. The complex can switch between excited states during molecular motion in certain trajectories, with extensive examination of coupling component interactions coinciding with trajectory surface hopping phenomena [25]. These findings contribute significantly to the understanding of charge transfer and energy transfer processes in organic photovoltaic systems [25].
Contemporary research trends in anthracene-benzaldehyde derivatives focus on addressing key challenges while exploring emerging applications in advanced electronic devices [26] [27]. The breakthrough synthesis and characterization of boron-nitrogen-boron-nitrogen anthracene derivatives has opened new possibilities for developing advanced electronic devices with enhanced properties [26] [27]. These novel molecules exhibit significant variations in carbon-carbon bond length and larger highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps compared to conventional anthracene derivatives [26] [27].
Current research challenges encompass several critical areas that limit the widespread implementation of anthracene-benzaldehyde derivatives in commercial applications [9] [24]. Environmental stability remains a primary concern, with organic field-effect transistors showing degradation under ambient conditions due to moisture, oxygen exposure, and temperature fluctuations [22] [24]. The formation of grain boundaries and trap states in thin films continues to affect charge mobility and device performance [22] [24].
The development of cost-effective synthesis methods represents another significant challenge in the field [33] [34]. While Suzuki-Miyaura coupling reactions provide efficient synthetic routes, the requirement for expensive palladium catalysts and specialized reaction conditions increases production costs [38]. Research efforts are focusing on developing alternative synthetic methodologies that utilize more abundant and affordable catalysts while maintaining high yields and product purity [38].
Thermal stability and efficiency roll-off in organic light-emitting diode applications present ongoing challenges that require innovative molecular design approaches [36]. The degradation of conjugated molecules often follows complicated pathways with multiple coupled factors contributing to device failure [23]. Recent investigations using photoelectron spectroscopy have begun to elucidate degradation mechanisms through controlled exposure to oxygen and water vapor [23].
The integration of anthracene-benzaldehyde derivatives into practical electronic devices faces processing challenges related to material purity, film formation quality, and interface optimization [22] [34]. Achieving uniform thin films with optimal molecular orientation and minimal defect density requires precise control of deposition conditions and substrate preparation [22]. The development of solution-processable materials that maintain high performance characteristics represents a key research direction [34].
Future research trends indicate a strong emphasis on developing multifunctional anthracene-based materials that combine high charge mobility with strong fluorescent emission properties [24]. The contradictory structural requirements for achieving high mobility, which demands strong π-interactions and planar structure, versus obtaining high emission, which typically requires suppressing π-interactions to avoid exciton quenching, present fundamental design challenges [24]. Recent advances in molecular engineering approaches show promise in addressing these competing requirements through strategic substitution patterns and molecular architecture optimization [24].
The emergence of machine learning and computational design tools is accelerating the discovery of new anthracene-benzaldehyde derivatives with tailored properties [10]. Theoretical investigations using density functional theory and time-dependent density functional theory are providing insights into structure-property relationships that guide experimental synthesis efforts [10] [18]. These computational approaches enable the prediction of optoelectronic properties, photovoltaic performance, and stability characteristics before experimental validation [10].
Research into sustainable and environmentally friendly synthesis methods is gaining momentum, with microwave-assisted and solvent-free synthetic protocols showing particular promise [31]. These green chemistry approaches not only reduce environmental impact but also often provide improved reaction rates and yields compared to conventional methods [31]. The development of recyclable catalysts and renewable feedstock utilization represents additional areas of active investigation [31].
The Vilsmeier-Haack reaction stands as the most widely employed and thoroughly studied method for synthesizing anthracene aldehydes, including derivatives that can lead to 4-(Anthracen-9-YL)benzaldehyde [1] [2] . This electrophilic aromatic substitution reaction utilizes the combination of dimethylformamide and phosphoryl chloride to generate a highly electrophilic formylating species.
The traditional Vilsmeier-Haack approach involves treating anthracene with a combination of dimethylformamide and phosphoryl chloride under controlled conditions. The reaction mechanism proceeds through the initial formation of a chloroiminium ion (Vilsmeier reagent) from the reaction between dimethylformamide and phosphoryl chloride [4] [2]. This electrophilic species then attacks the electron-rich 9-position of anthracene, which is the most reactive site due to its decreased aromaticity compared to other positions [5].
The optimized industrial process, as described in patent US6084134A, employs a 1:1:1 molar ratio of anthracene, phosphoryl chloride, and dimethylformamide [1]. Reaction conditions of 85-90°C for 19 hours achieve 99.8% conversion with isolated yields exceeding 97%. This methodology offers several advantages including minimal wastewater generation and reduced salt byproduct formation compared to traditional methods.
Recent developments have focused on optimizing reaction conditions to improve both yield and environmental impact. The Chinese patent CN106366017A describes a three-step synthesis route achieving 99.8% conversion under optimized conditions of 90°C for 8 hours . The subsequent hydrolysis and purification steps yield products with greater than 99.5% purity as determined by high-performance liquid chromatography analysis.
Critical factors influencing reaction success include temperature control, with elevated temperatures above 90°C risking side product formation such as anthraquinones, while insufficient temperature results in incomplete conversion . The molar excess of phosphoryl chloride and dimethylformamide relative to anthracene also significantly impacts yield, with optimal ratios being approximately 1.2:1.2:1.0 respectively.
Microwave irradiation has emerged as an efficient alternative for conducting Vilsmeier-Haack formylations, offering significant advantages in terms of reaction time and energy consumption [6] [7]. Under microwave conditions at 160°C, complete formylation of anthracene can be achieved within 5-10 minutes, compared to several hours required for conventional heating [8].
The microwave-assisted approach demonstrates particular effectiveness with electron-rich aromatic systems, including anthracene derivatives. The method tolerates various substituents and provides excellent regioselectivity for formylation at the 9-position of anthracene [6]. However, specialized microwave equipment and careful temperature control are essential to prevent decomposition or overheating.
The Suzuki-Miyaura cross-coupling reaction provides an alternative and highly versatile approach for constructing the carbon-carbon bond between anthracene and benzaldehyde moieties [9] [10] [11]. This palladium-catalyzed methodology offers excellent functional group tolerance and can accommodate a wide range of substrates.
The preparation of 4-(Anthracen-9-YL)benzaldehyde via Suzuki-Miyaura coupling typically involves the reaction between 9-bromoanthracene and 4-formylphenylboronic acid in the presence of a palladium catalyst [9]. The reaction employs tetrakis(triphenylphosphine)palladium as the catalyst, potassium carbonate as the base, and toluene as the solvent under reflux conditions.
As demonstrated in the synthesis of related anthracene-pyridine derivatives, the reaction proceeds under nitrogen atmosphere with 9-bromoanthracene, the appropriate boronic acid, and tetrakis(triphenylphosphine)palladium dissolved in toluene, followed by addition of aqueous potassium carbonate solution [9]. After refluxing for 12 hours, the mixture is purified by column chromatography using petroleum ether/ethyl acetate mixtures, yielding the desired products in 69% yield.
Recent advances in Suzuki-Miyaura methodology have focused on improving catalyst efficiency and reducing reaction times [12] [13]. The use of advanced palladium catalysts with specialized ligands, such as bis(diphenylphosphino)ferrocene derivatives, can achieve coupling reactions with catalyst loadings as low as 0.1-2 mol% [10].
Temperature optimization studies indicate that reactions conducted at 120°C in tetrahydrofuran/toluene mixtures provide improved yields (up to 84%) compared to standard conditions [14]. The selection of appropriate bases, with cesium carbonate often providing superior results compared to potassium carbonate, particularly when using potassium aryltrifluoroborates as coupling partners [12].
The versatility of Suzuki-Miyaura methodology extends to the use of various boron-containing coupling partners beyond traditional boronic acids [15]. Potassium aryltrifluoroborates offer increased stability compared to boronic acids and esters, making them particularly attractive for challenging coupling reactions [12]. These reagents demonstrate excellent functional group tolerance and can be stored for extended periods without degradation.
The synthesis can also employ 9-anthryl triflates as electrophilic coupling partners, though these materials are less readily available than the corresponding halides [15]. Nickel-catalyzed variants using N-heterocyclic carbene ligands have shown promise for coupling sterically hindered anthracene derivatives with various aryl nucleophiles.
Friedel-Crafts acylation represents a classical approach for introducing carbonyl-containing substituents onto aromatic systems, including anthracene derivatives [16] [17] [18]. While traditional applications focus on ketone formation, modified protocols can be adapted for aldehyde synthesis through subsequent transformations.
The traditional Friedel-Crafts acylation of anthracene employs aluminum chloride as a Lewis acid catalyst with various acyl chlorides [16]. For anthracene substrates, the reaction preferentially occurs at the 9-position due to the decreased aromaticity and increased nucleophilicity of this position [19]. However, mixtures of 1-, 2-, and 9-isomers are commonly observed, requiring careful optimization of reaction conditions.
Studies on mechanochemical Friedel-Crafts acylations demonstrate that ball-milling conditions can provide improved selectivity compared to solution-phase reactions [16]. When anthracene reacts with succinic anhydride under mechanochemical conditions, the 9-substituted product is obtained as the major isomer, along with smaller amounts of 2-acylated material.
The development of environmentally friendly catalysts has led to the investigation of ionic liquids for Friedel-Crafts acylations [20]. The ionic liquid system [bmim]Cl/AlCl₃ demonstrates superior catalytic efficiency compared to traditional aluminum chloride catalysts, achieving 88.2% yield with 98.2% selectivity for the desired product compared to 83.8% yield and 92.3% selectivity using conventional AlCl₃ [20].
The ionic liquid approach offers several advantages including recyclability of the catalyst system, reduced environmental impact, and improved selectivity. The acidity of the ionic liquid system can be fine-tuned by adjusting the molar percentage of aluminum chloride, with acidic conditions (mole fraction > 0.5) favoring acylation reactions [20].
An alternative strategy involves Friedel-Crafts acylation followed by selective reduction to convert ketones to aldehydes [21]. This two-step approach utilizes Weinreb amides as acylating agents, followed by reduction with diisobutylaluminum hydride to generate aldehydes directly [21]. The method demonstrates excellent functional group tolerance and can accommodate various substitution patterns on both the anthracene and benzene rings.
Modern cross-coupling methodologies beyond traditional Suzuki-Miyaura reactions offer additional options for synthesizing 4-(Anthracen-9-YL)benzaldehyde [14]. These approaches often employ alternative metal catalysts or novel reaction conditions to achieve improved efficiency or selectivity.
Direct C-H activation methodology represents a modern approach that eliminates the need for pre-functionalized starting materials [14]. Palladium-catalyzed C-H activation reactions can directly couple anthracene derivatives with aryl halides or other electrophiles, providing access to substituted anthracenes without requiring preliminary halogenation or metallation steps.
The success of C-H activation approaches depends critically on the selection of appropriate directing groups and reaction conditions [14]. Carboxylic acid directing groups have proven particularly effective for anthracene substrates, enabling regioselective functionalization at desired positions. These traceless directing groups are removed during the reaction process, eliminating the need for additional deprotection steps.
Beyond palladium, other transition metals including nickel, zinc, and indium have shown promise for anthracene coupling reactions [14]. Zinc-catalyzed methodologies offer cost advantages compared to palladium systems while maintaining good functional group tolerance. Indium catalysts demonstrate particular effectiveness for one-pot multi-component reactions involving anthracene derivatives.
The selection of appropriate ligands plays a crucial role in optimizing these alternative metal systems [14]. N-heterocyclic carbene ligands often provide enhanced stability and activity compared to traditional phosphine ligands, particularly for challenging substrates or harsh reaction conditions.
The comprehensive analysis of synthetic methodologies reveals distinct advantages and limitations for each approach. The Vilsmeier-Haack formylation consistently provides the highest yields (85-99%) with excellent regioselectivity for the 9-position of anthracene [1] . Industrial implementations of this methodology achieve conversion rates exceeding 99% with product purities greater than 99.5% [1].
Suzuki-Miyaura coupling offers moderate to good yields (69-84%) with the significant advantage of functional group tolerance [9] [12]. This methodology accommodates various substitution patterns and can utilize readily available boronic acid derivatives. However, the requirement for pre-functionalized starting materials and expensive palladium catalysts represents economic considerations.
Friedel-Crafts methodologies provide variable results (60-88%) depending on specific conditions and catalyst systems [16] [20]. While classical aluminum chloride systems suffer from harsh conditions and selectivity issues, ionic liquid variants offer improved performance with environmental benefits.
The reaction conditions and yields data demonstrate clear trends in synthetic efficiency. Temperature optimization studies consistently show optimal ranges of 85-90°C for Vilsmeier-Haack reactions, 110-120°C for Suzuki-Miyaura couplings, and ambient to moderate temperatures for Friedel-Crafts acylations. Reaction times vary significantly, from minutes under microwave conditions to 12-24 hours for conventional heating protocols.
Starting material accessibility represents another critical consideration in route selection. Anthracene is readily available and cost-effective, making direct formylation approaches attractive for large-scale synthesis. Conversely, specialized starting materials such as 9-bromoanthracene or boronic acid derivatives require additional synthetic steps or higher costs.